1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
描述
1-(4-Fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. This structure is distinguished by a 4-fluorophenyl group at position 1, a methoxy substituent at position 8, and a phenyl group at position 2. Pyrazoloquinoline derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system modulation .
属性
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-5-3-2-4-6-15)26-27(23)17-9-7-16(24)8-10-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCQXOQIFFAKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, characterized by a complex fused ring structure. The presence of a fluorine atom enhances its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The compound features a pyrazolo[4,3-c]quinoline core, with significant substituents that contribute to its biological properties. Its molecular formula is with a molecular weight of 313.34 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with specific enzymes involved in cancer progression.
- Anti-inflammatory Effects : Molecular docking studies suggest that it can bind effectively to enzymes associated with inflammation pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating potential for further exploration in this area.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenases and lipoxygenases, which play crucial roles in inflammatory responses.
- Cell Cycle Disruption : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
A study assessed the compound's cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and HL60 (leukemia). The results indicated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 2.01 ± 0.12 |
| HL60 | 1.05 ± 0.64 |
These findings suggest that the compound has potent anticancer activity and warrants further investigation for therapeutic applications.
Anti-inflammatory Effects
In vitro studies demonstrated that the compound effectively reduced pro-inflammatory cytokine levels in macrophages. This suggests its potential as an anti-inflammatory agent:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 100 |
| IL-6 | 300 | 120 |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Methyl group instead of methoxy | Antimicrobial properties |
| 1-(4-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Chlorine substituent | Potential anticancer activity |
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Bioactivity
Pyrazolo[4,3-c]quinolines exhibit marked variations in activity based on substituent positions and types. Key comparisons include:
- Anti-Inflammatory Activity : The target compound’s 8-methoxy group may enhance metabolic stability compared to 8-ethoxy derivatives (e.g., ), while the 4-fluorophenyl group at position 1 could improve target binding versus hydroxylated analogs like 2i .
- Structural Flexibility: The phenyl group at position 3 may increase lipophilicity compared to smaller substituents (e.g., methyl or amino groups), influencing membrane permeability .
Key Research Findings and Mechanistic Insights
- Anti-Inflammatory Potential: Analogous compounds like 2i inhibit LPS-induced NO production (IC₅₀ ~0.2 μM) by downregulating iNOS and COX-2 expression . The target compound’s methoxy group could further modulate electron density, enhancing interaction with inflammatory mediators.
- Receptor Affinity: Pyrazoloquinolines with fluorophenyl groups (e.g., F7 in ) show high affinity for benzodiazepine receptors. The target compound’s 4-fluorophenyl moiety may similarly enhance CNS activity .
- Metabolic Stability : Methoxy groups generally confer slower hepatic clearance than ethoxy or hydroxyl groups, suggesting improved pharmacokinetics for the target compound .
常见问题
Q. Q1: What are the common synthetic routes for pyrazolo[4,3-c]quinoline derivatives, and how is the target compound synthesized?
A1: The synthesis of pyrazolo[4,3-c]quinolines typically involves cyclization reactions using substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can react with sodium azide (NaN₃) to form tetrazolo[1,5-a]quinoline intermediates, which are subsequently reduced with triphenylphosphine (PPh₃) to yield aminoquinoline derivatives. Reaction with hydrazine hydrate under controlled conditions facilitates pyrazole ring formation, generating the pyrazolo[4,3-c]quinoline core . Specific modifications, such as introducing the 4-fluorophenyl and methoxy groups, may involve nucleophilic substitution or condensation with appropriate aryl halides or aldehydes .
Q. Q2: What structural features of pyrazolo[4,3-c]quinolines contribute to their biological activity?
A2: The pyrazole and quinoline moieties provide a planar, aromatic system that enhances interactions with biological targets like enzymes or receptors. Substituents such as the 4-fluorophenyl group (electron-withdrawing) and methoxy group (electron-donating) influence electronic properties, solubility, and binding affinity. For example, the 8-methoxy group in the target compound may enhance metabolic stability, while the 3-phenyl group can modulate steric effects .
Advanced Research Questions
Q. Q3: How can researchers optimize the anti-inflammatory activity of pyrazolo[4,3-c]quinoline derivatives?
A3: Anti-inflammatory activity is linked to inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. Key strategies include:
- Structural modifications : Introducing amino groups (e.g., 3-amino-4-(4-hydroxyphenylamino) substitutions) improves potency by enhancing hydrogen bonding with inducible nitric oxide synthase (iNOS) .
- QSAR analysis : Quantitative structure-activity relationship models highlight the importance of logP values and electron density at the pyrazole N1 position for predicting inhibitory effects .
- Dual targeting : Co-inhibition of COX-2 and iNOS has been explored to amplify anti-inflammatory effects .
Q. Q4: What methodologies are used to assess selectivity of pyrazolo[4,3-c]quinolines against unrelated GPCRs (e.g., GPR35)?
A4: Selectivity assays often employ dose-response protocols in cell lines expressing target receptors (e.g., GPR35-U2OS cells). For example:
- Signal window optimization : A saturating concentration (e.g., 10 µM) of the compound is used to establish a robust baseline.
- Control compounds : Zaprinast (40 µM) serves as a positive control for GPR35 activity.
- Cross-reactivity screening : Parallel assays against NTR1 and NTR2 receptors help identify off-target effects .
Q. Q5: How can synthetic challenges in introducing primary amino groups to pyrazolo[4,3-c]quinolines be resolved?
A5: The introduction of NH₂ groups is complicated by side reactions (e.g., oxidation or dimerization). Effective strategies include:
- Protecting groups : Temporarily masking the amino group during synthesis (e.g., using Boc or Fmoc).
- Low-temperature diazotization : Diazotization of 3,4-diamino derivatives with NaNO₂/HCl at 0–5°C minimizes decomposition .
- Microwave-assisted synthesis : Accelerates reaction rates, reducing exposure to degradative conditions .
Q. Q6: What contradictory data exist regarding the biological activity of pyrazolo[4,3-c]quinoline derivatives?
A6: Discrepancies arise in structure-activity relationships:
- Amino group placement : While 3-amino substitutions enhance iNOS inhibition in some studies , other reports suggest that 4-amino groups may reduce solubility and bioavailability .
- Fluorine effects : The 4-fluorophenyl group improves target binding in anti-inflammatory assays , but in β-glucuronidase inhibition studies, non-fluorinated analogs showed higher potency . Methodological differences (e.g., cell lines, assay conditions) likely contribute to these contradictions.
Q. Q7: How are computational tools (e.g., molecular docking) applied to design pyrazolo[4,3-c]quinoline derivatives?
A7: Docking studies with iNOS (PDB ID: 3E7G) reveal that:
- The pyrazole nitrogen forms a critical hydrogen bond with Glu376.
- The 8-methoxy group occupies a hydrophobic pocket near Val345.
- Substituents at the 3-position (e.g., phenyl) must avoid steric clashes with Arg371 . MD simulations further assess stability of ligand-receptor complexes over 100 ns trajectories.
Q. Q8: What analytical techniques are essential for characterizing pyrazolo[4,3-c]quinoline derivatives?
A8: Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., distinguishing C3 vs. C4 positions).
- X-ray crystallography : Resolves ambiguities in fused-ring conformation (e.g., boat vs. chair configurations in the quinoline moiety) .
- HRMS : Validates molecular formulas, especially for halogenated derivatives .
Methodological Considerations
Q. Q9: How can researchers mitigate toxicity concerns during in vivo evaluation of pyrazolo[4,3-c]quinolines?
A9: Preclinical toxicity studies should include:
- CYP450 inhibition assays : To predict drug-drug interactions.
- hERG channel screening : Reduces cardiac toxicity risks.
- Metabolite identification : LC-MS/MS analysis identifies reactive intermediates (e.g., quinone imines) that may cause hepatotoxicity .
Q. Q10: What strategies improve the yield of pyrazolo[4,3-c]quinoline synthesis?
A10: Yield optimization involves:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
